molecular formula C13H11ClN6O2 B11002420 C13H11ClN6O2

C13H11ClN6O2

Cat. No.: B11002420
M. Wt: 318.72 g/mol
InChI Key: CBNDWQOOHMTFLR-UHFFFAOYSA-N
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Description

The compound with the molecular formula C13H11ClN6O2 is known as Clonixin. Clonixin is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic, antipyretic, and platelet-inhibitory actions. It is primarily used in the treatment of chronic arthritic conditions and certain soft tissue disorders associated with pain and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Clonixin can be synthesized from 2-chloronicotinic acid and 3-chloro-2-methylaniline. The synthesis involves the reaction of these two compounds under specific conditions to form the desired product .

Industrial Production Methods

The industrial production of Clonixin involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Clonixin undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Clonixin has a wide range of scientific research applications, including:

Mechanism of Action

Clonixin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX, Clonixin reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Clonixin

Clonixin is unique in its specific chemical structure, which contributes to its particular pharmacological profile. Its ability to inhibit platelet aggregation sets it apart from some other NSAIDs, making it useful in specific clinical scenarios .

Properties

Molecular Formula

C13H11ClN6O2

Molecular Weight

318.72 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C13H11ClN6O2/c14-9-4-2-1-3-8(9)12-18-11(22-20-12)6-5-10(21)17-13-15-7-16-19-13/h1-4,7H,5-6H2,(H2,15,16,17,19,21)

InChI Key

CBNDWQOOHMTFLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=NC=NN3)Cl

Origin of Product

United States

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